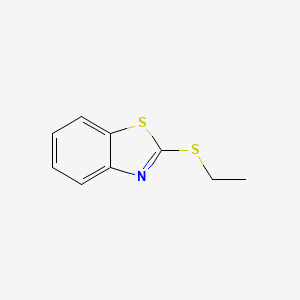

2-(Ethylthio)benzothiazole

Description

Significance of Benzothiazole (B30560) Scaffolds in Chemical Research

Benzothiazole, a heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, and its derivatives are of significant interest in the field of medicinal chemistry. nih.govresearchgate.nettandfonline.com These scaffolds are integral to a number of biologically active compounds and are explored for a wide range of therapeutic applications. nih.govtandfonline.com The versatility of the benzothiazole ring system allows for the synthesis of numerous analogues with diverse pharmacological activities, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The broad spectrum of medicinal properties associated with benzothiazole-related drugs has spurred extensive research into novel therapeutic agents. nih.gov

The benzothiazole core is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. tandfonline.com Its derivatives have been investigated for their potential in treating a variety of conditions, including central nervous system disorders like epilepsy and neurodegenerative diseases. bohrium.com The ability to substitute various functional groups at different positions on the benzothiazole ring enables the creation of a wide chemical diversity, leading to the discovery and development of various classes of therapeutic agents. researchgate.net

Contextualization of 2-(Ethylthio)benzothiazole as a Research Subject

Within the broad class of benzothiazole derivatives, this compound is distinguished by the presence of an ethylthio group (-SCH₂CH₃) at the 2-position of the benzothiazole core. This specific structural feature places it in the 2-alkylthio-substituted benzothiazole subfamily and significantly influences its chemical and electronic properties. The thioether linkage is a key determinant of the compound's reactivity and potential applications.

Research into this compound and its analogues is driven by the potential for unique biological activities stemming from its specific substitution pattern. For instance, studies have explored the anticancer properties of benzothiazole derivatives, including those with an ethylthio group, with research indicating they can inhibit the growth of various cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer cells. Furthermore, the synthesis of this compound and related structures is an active area of research, with a focus on developing efficient and environmentally friendly methods. researchgate.net

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₉H₉NS₂. sigmaaldrich.com It exists as a liquid at room temperature and has a density of approximately 1.226 g/mL at 25 °C. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing some of its key physical and chemical properties:

| Property | Value |

| Molecular Formula | C₉H₉NS₂ |

| Molecular Weight | 195.30 g/mol |

| Boiling Point | 178 °C at 18 mmHg |

| Density | 1.226 g/mL at 25 °C |

| Refractive Index | n20/D 1.658 |

| Flash Point | 113 °C (closed cup) |

| Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

Synthesis and Reactions

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 2-mercaptobenzothiazole (B37678) with an ethyl halide, such as ethyl iodide, in the presence of a base. Another method is the condensation of 2-aminothiophenol (B119425) with ethyl thiol-containing precursors.

Recent research has focused on developing more efficient and environmentally benign synthetic routes. One such method utilizes recyclable copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as a catalyst for the reaction between 2-mercaptobenzothiazole and aryl halides in a PEG-400 solvent. researchgate.net This approach offers good to excellent yields and allows for the recovery and reuse of the catalyst. researchgate.net

This compound can undergo several types of chemical reactions, including:

Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.

Substitution: The ethylthio group can be replaced by other functional groups through nucleophilic substitution reactions.

Complexation: It can act as a ligand, coordinating with metal ions to form complexes. For example, it reacts with dirhenium complexes to form crystalline structures. researchgate.netconsensus.app

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Mass Spectrometry: The mass spectrum of this compound shows a precursor ion [M+H]⁺ at an m/z of 196.0249. massbank.eu

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzothiazole ring, as well as a quartet and a triplet corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group, respectively.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons in the benzothiazole ring system and the two carbons of the ethylthio group.

Infrared (IR) Spectroscopy: The IR spectrum of a dirhenium complex of this compound shows characteristic carbonyl stretching frequencies in the region of 1909-2076 cm⁻¹. researchgate.net

Applications in Research

This compound and its derivatives are subjects of research in various fields.

Potential Biological Activities

Derivatives of this compound have been investigated for their potential biological activities. For example, some benzothiazole derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. nih.gov Research has also been conducted on their potential as antimicrobial and antidiabetic agents. pcbiochemres.com

Chemical Synthesis and Catalysis

The compound itself is used as a building block in the synthesis of more complex molecules. tandfonline.com Research has explored its use in nickel-catalyzed cross-coupling reactions to form 2-substituted benzothiazoles. rsc.org These reactions are valuable for creating a diverse range of compounds with potential applications in materials science and medicinal chemistry. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIQFQKRAQSUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062628 | |

| Record name | Benzothiazole, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2757-92-8 | |

| Record name | 2-(Ethylthio)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2757-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylthio)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylthio)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylthio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(ETHYLTHIO)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX7DL9WEA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Advanced and Unconventional Synthetic Approaches

Recent advancements in synthetic chemistry have introduced novel and more efficient methods for constructing the benzothiazole (B30560) nucleus, often utilizing readily available starting materials and employing atom-economical principles.

The use of elemental sulfur (S₈) has emerged as a powerful strategy in modern organic synthesis for creating sulfur-containing heterocycles. researchgate.net In the context of benzothiazole synthesis, elemental sulfur can act as both a sulfur source and a redox moderator, enabling multi-component reactions under metal-free conditions. organic-chemistry.orgnih.gov

These reactions often involve the one-pot synthesis from anilines, an alkyl or aryl precursor, and elemental sulfur. nih.gov For example, a three-component reaction of nitroarenes, alcohols, and sulfur powder can produce 2-substituted benzothiazoles through a cascade of nitro reduction, condensation, and C-S bond formation. organic-chemistry.org Similarly, an oxidative cyclization of 2-aminothiophenols with styrenes or arylacetylenes can be mediated by elemental sulfur to yield 2-alkyl or 2-acylbenzothiazoles. rsc.org These methods are highly attractive due to their operational simplicity and the use of an inexpensive, non-toxic sulfur source. researchgate.netrsc.org

Many synthetic routes to benzothiazoles proceed through a non-aromatic dihydrobenzothiazole intermediate. The final step to obtain the desired product is a dehydroaromatization, which is typically an oxidation reaction. This strategy is common in syntheses starting from the condensation of 2-aminothiophenol (B119425) with aldehydes, which initially forms a 2,3-dihydrobenzothiazole. mdpi.com

Various oxidizing agents can be used to effect this transformation, including air (O₂), molecular iodine (I₂), or pyridinium (B92312) chlorochromate (PCC). mdpi.comorganic-chemistry.org The choice of oxidant can depend on the sensitivity of other functional groups within the molecule. In some cases, the aromatization occurs spontaneously under the reaction conditions. This final oxidation step is critical for achieving the stable, aromatic benzothiazole core.

Catalytic Synthesis of 2-(Ethylthio)benzothiazole and Related Alkylthio Derivatives

While the general synthesis of the benzothiazole core is diverse, the specific synthesis of 2-(alkylthio) derivatives, including this compound, most commonly involves the S-alkylation of 2-mercaptobenzothiazole (B37678). However, catalytic methods, particularly those using transition metals, have been developed to improve efficiency and expand the scope of these transformations.

The direct synthesis of this compound can be achieved by reacting 2-mercaptobenzothiazole with an ethylating agent like iodoethane. This reaction is typically performed in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate. prepchem.com

More advanced catalytic systems have been developed for the synthesis of 2-thio-substituted benzothiazoles. Copper-catalyzed cross-coupling reactions are particularly effective. For instance, recyclable copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used to catalyze the reaction between 2-mercaptobenzothiazole and various aryl halides under ligand-free conditions, demonstrating a green and efficient approach. researchgate.neteurjchem.com These catalytic systems offer advantages such as mild reaction conditions, high yields, and the ability to reuse the catalyst.

Below is a table summarizing research findings on the catalytic synthesis of related 2-thio-substituted benzothiazoles, illustrating the versatility of these methods.

| Starting Material | Coupling Partner | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Mercaptobenzothiazole | Iodobenzene | CuFe₂O₄ nanoparticles | PEG-400 | 90 °C, 8 h | 2-(Phenylthio)benzothiazole | 94 | eurjchem.com |

| 2-Mercaptobenzothiazole | 1-Iodo-4-nitrobenzene | CuFe₂O₄ nanoparticles | PEG-400 | 90 °C, 8 h | 2-((4-Nitrophenyl)thio)benzothiazole | 96 | eurjchem.com |

| 2-Mercaptobenzothiazole | 1-Bromo-4-fluorobenzene | CuFe₂O₄ nanoparticles | PEG-400 | 110 °C, 12 h | 2-((4-Fluorophenyl)thio)benzothiazole | 85 | eurjchem.com |

| 2-Mercapto-6-(trifluoromethyl)benzothiazole | Iodoethane | Cs₂CO₃ (Base) | PEG-400 | 90 °C, 5 h | 2-(Ethylthio)-6-(trifluoromethyl)benzothiazole | 90 | researchgate.net |

| 2-Mercaptobenzothiazole | Benzyl (B1604629) bromide | Cs₂CO₃ (Base) | PEG-400 | 90 °C, 5 h | 2-(Benzylthio)benzothiazole | 92 | researchgate.net |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions are pivotal in forming the C–S bond to produce this compound and its analogs. Copper and palladium catalysts, in particular, have demonstrated high efficacy in these transformations.

Copper-Catalyzed Synthesis: Copper catalysis offers an efficient and economical route for the synthesis of 2-substituted benzothiazoles. organic-chemistry.orgnih.gov One prominent method involves the copper-catalyzed condensation of 2-aminobenzenethiols with various nitriles. organic-chemistry.orgnih.govorganic-chemistry.org For instance, the use of Cu(OAc)₂ as a catalyst in ethanol (B145695) has proven effective for creating a range of 2-substituted benzothiazoles with excellent yields. organic-chemistry.org This approach is valued for its operational simplicity and tolerance of diverse functional groups. organic-chemistry.org

Another significant copper-catalyzed approach involves the reaction of 2-mercaptobenzothiazole with aryl halides using recyclable CuFe₂O₄ nanoparticles. researchgate.neteurjchem.com This ligand-free method is notable for its high yields and the ability to reuse the magnetic nanocatalyst multiple times without significant loss of activity, highlighting its environmental and economic benefits. researchgate.neteurjchem.com

Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective for C-H functionalization and C-S bond formation, enabling the synthesis of various benzothiazole derivatives. nih.govnih.gov A notable method involves the catalytic synthesis of 2-substituted benzothiazoles from thiobenzanilides. nih.govresearchgate.net This process utilizes a catalytic system, often comprising Pd(II) and a co-catalyst like Cu(I), to facilitate intramolecular C-S bond formation with high efficiency and good functional group tolerance. nih.govresearchgate.net Research has also demonstrated the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides using a palladium-catalyzed, copper-assisted cyclization, showcasing the versatility of this approach. mdpi.com

| Catalyst System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Cu(OAc)₂ | 2-Aminobenzenethiols and Nitriles | Cost-effective, operationally simple, wide substrate scope. | organic-chemistry.orgnih.govorganic-chemistry.org |

| CuFe₂O₄ Nanoparticles | 2-Mercaptobenzothiazole and Aryl Halides | Recyclable catalyst, ligand-free, environmentally benign. | researchgate.neteurjchem.com |

| Pd(II)/Cu(I) | Thiobenzanilides | High yields, good functional group tolerance via C-H functionalization. | nih.govresearchgate.net |

| PdCl₂/CuI | N-Arylcyanothioformamides | Provides valuable 2-cyanobenzothiazole building blocks. | mdpi.com |

Application of Metal-Organic Framework Catalysts

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts in organic synthesis due to their high surface area, tunable porosity, and well-defined active sites. In the context of benzothiazole synthesis, MOFs such as NH₂-MIL-125(Ti) have been successfully employed. rsc.org This titanium-based MOF acts as an efficient, oxidant-free heterogeneous catalyst for the synthesis of various benzothiazoles through an oxidative cyclization pathway. rsc.org The reaction is initiated by the adsorption of substrates onto the electron-deficient Ti⁴⁺ sites within the MOF structure. rsc.org Key advantages of using MOFs include their high reusability and broad substrate scope, making them an attractive option for the sustainable production of medicinally important benzothiazole derivatives. rsc.org

Green Chemistry Principles in Synthesis

The integration of green chemistry principles has revolutionized the synthesis of this compound, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. uokerbala.edu.iq For the synthesis of benzothiazoles, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while improving product yields. ekb.egias.ac.inscielo.brnih.gov

Several protocols have been developed, including the condensation of 2-aminothiophenol with aldehydes or carboxylic acids. ekb.egmdpi.com These reactions can be performed under solvent-free conditions or by using environmentally benign solvents like glycerol. mdpi.comresearchgate.netsemanticscholar.org The use of microwave technology not only accelerates the reaction but also often leads to cleaner reaction profiles and simpler product isolation. ias.ac.innih.gov

Solvent-Free and Ionic Liquid-Based Methodologies

Solvent-Free Synthesis: Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-phase, synthesis of benzothiazoles has been achieved through methods like grinding reactants together or performing reactions neat under thermal or microwave conditions. ekb.egresearchgate.net For instance, the reaction of 2-aminothiophenol with aromatic benzoyl chlorides proceeds efficiently at room temperature without any solvent, affording excellent yields in just a few minutes. researchgate.net These methods are highly atom-economical and significantly reduce chemical waste. researchgate.netmdpi.com

Ionic Liquid-Based Methodologies: Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. mdpi.comrsc.org They can function as both the solvent and the catalyst in benzothiazole synthesis. mdpi.comresearchgate.net The S-arylation of benzothiazole-2-thiol has been successfully carried out in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄), providing good yields and a simple workup procedure where the IL can be recovered and reused. researchgate.net More recently, novel benzothiazolium-based ionic liquids have been synthesized, which themselves are derivatives of the target scaffold. nih.gov The use of ILs like tetrabutylphosphonium (B1682233) benoxazolone has enabled the synthesis of benzothiazoles from 2-aminothiophenols and CO₂ under ambient, solvent-free conditions. rsc.orgrsc.org

Ultrasound-Assisted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic tool. kjscollege.com Ultrasound irradiation enhances reaction rates and yields through acoustic cavitation. analis.com.my The synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aldehydes is significantly accelerated under ultrasonic irradiation, often at room temperature and under solvent-free conditions. kjscollege.comanalis.com.myfigshare.comresearchgate.net Catalysts like sulfated tungstate (B81510) or ammonium (B1175870) nickel sulfate (B86663) have been used in these sonochemical methods, with the catalyst often being recyclable. mdpi.comkjscollege.comfigshare.com This approach is advantageous for its mild reaction conditions, operational simplicity, and reduced energy consumption compared to conventional heating. kjscollege.comanalis.com.my

Environmentally Benign Synthetic Pathways

The development of environmentally benign pathways encompasses a broad range of strategies aimed at enhancing the sustainability of chemical synthesis. This includes the use of non-toxic, renewable reagents and solvents, as well as highly efficient and recyclable catalysts.

| Methodology | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Microwave-Assisted | Rapid reaction times, high yields, energy efficient. | Solvent-free or in green solvents (e.g., glycerol). | ias.ac.inmdpi.comresearchgate.net |

| Solvent-Free | Reduces waste, high atom economy, simple workup. | Grinding or neat reaction at room temperature. | researchgate.netmdpi.com |

| Ionic Liquid-Based | Recyclable reaction medium, can act as catalyst. | [bmim]BF₄, phosphonium-based ILs at RT or elevated temp. | rsc.orgresearchgate.netrsc.org |

| Ultrasound-Assisted | Enhanced reaction rates, mild conditions, energy efficient. | Solvent-free at room temperature with recyclable catalysts. | kjscollege.comanalis.com.myfigshare.com |

| Benign Pathways | Use of green solvents (water, PEG), recyclable catalysts. | Aqueous media or PEG-400 with catalysts like CuFe₂O₄. | researchgate.neteurjchem.comresearchgate.net |

Derivatization Strategies from this compound Precursors

While the direct synthesis of substituted benzothiazoles from precursors like 2-aminothiophenol is common, this compound itself can serve as a versatile precursor for further chemical transformations. Derivatization strategies primarily focus on the reactive ethylthio group at the 2-position of the benzothiazole core. These transformations include oxidation of the sulfur atom and substitution of the entire ethylthio moiety.

One of the principal derivatization pathways for 2-(alkylthio)benzothiazoles, including the ethylthio analogue, is the oxidation of the exocyclic sulfur atom. This process allows for the synthesis of 2-(ethylsulfinyl)benzothiazole and 2-(ethylsulfonyl)benzothiazole derivatives, which are compounds of significant interest due to the altered electronic and steric properties of the sulfoxide (B87167) and sulfone groups compared to the original thioether.

Research has demonstrated that the oxidation of the analogous compound, 2-(methylthio)benzothiazole (B1198390), can be effectively achieved using hydrogen peroxide in the presence of various catalysts. The reaction proceeds sequentially, first yielding the corresponding sulfoxide and, upon further oxidation, the sulfone. researchgate.net This transformation is significant as it enhances the polarity and hydrogen bonding capabilities of the molecule. The general mechanism involves the activation of the oxidant, which then electrophilically attacks the sulfur atom.

Different oxidizing agents and conditions have been explored to achieve this transformation for various 2-(alkylsulfanyl)benzothiazoles. The choice of reagent can influence the selectivity towards the sulfoxide or the sulfone.

| Precursor | Oxidizing Agent / Catalyst | Product | Yield | Reference |

| 2-(Methylthio)benzothiazole | Hydrogen Peroxide / Polyoxometalates | 2-(Methylsulfinyl)benzothiazole and 2-(Methylsulfonyl)benzothiazole | Not Specified | researchgate.net |

| 2-(Prop-2-yn-1-ylthio)benzo[d]thiazole | Potassium Dichromate / Sulfuric Acid in Acetic Acid | 2-(Prop-2-yn-1-ylsulfonyl)benzo[d]thiazole | 72% | anjs.edu.iq |

| 2-(Prop-2-yn-1-ylthio)benzo[d]thiazole | m-Chloroperoxybenzoic acid (m-CPBA) in Dichloromethane | 2-(Prop-2-yn-1-ylsulfonyl)benzo[d]thiazole 1,1-dioxide | 65% | researchgate.net |

Beyond oxidation, the ethylthio group can also act as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of other functional groups at the 2-position of the benzothiazole ring. It has been noted that sulfur substituents on the benzothiazole core can be replaced by nucleophiles such as amines or organolithium reagents. ambeed.com This type of reaction would typically proceed via nucleophilic aromatic substitution, where the electron-withdrawing nature of the benzothiazole ring system facilitates the displacement of the ethylthio group. Such strategies open pathways to novel 2-amino- and 2-alkyl/aryl-benzothiazole derivatives starting from a common this compound precursor.

Another documented transformation of the benzothiazole ring system, under strong oxidative conditions, is an oxidative ring-opening. This reaction, performed with reagents like magnesium monoperoxyphthalate (MMPP) in alcohol solvents, cleaves the thiazole (B1198619) ring to produce acylamidobenzene sulfonate esters. scholaris.ca While this represents a more drastic transformation rather than a simple derivatization, it highlights the reactivity of the benzothiazole core itself under specific conditions.

Advanced Research in Medicinal Chemistry and Biological Activities

Anticancer Potential and Mechanisms

Benzothiazole (B30560), a heterocyclic compound formed by fusing a benzene (B151609) ring with a thiazole (B1198619) ring, serves as a core structure in numerous compounds with significant biological activities. nih.govresearchgate.net Derivatives of benzothiazole have garnered substantial interest in medicinal chemistry due to their broad spectrum of action, including notable antiproliferative and anticancer properties. nih.govunich.itmdpi.com Research over the last decade has increasingly highlighted the potential of benzothiazole scaffolds in the management of various cancers, such as breast, colon, lung, and liver cancer. nih.gov

The anticancer potential of benzothiazole derivatives has been extensively evaluated through in vitro cytotoxicity studies against a wide array of human cancer cell lines. These studies are crucial for determining the concentration at which these compounds can inhibit the growth of cancer cells, typically measured as the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

Several studies have demonstrated the potent cytotoxic effects of various 2-substituted benzothiazole derivatives. For instance, a substituted bromopyridine acetamide (B32628) benzothiazole derivative showed remarkable potency against SKRB-3 (breast cancer), SW620 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines, with IC50 values of 1.2 nM, 4.3 nM, 44 nM, and 48 nM, respectively. nih.gov Another study highlighted that certain pyridinyl-2-amine linked benzothiazole-2-thiol compounds exhibited potent, broad-spectrum anti-proliferative activities against multiple human cancer cell lines. nih.gov One compound, in particular, was highly effective against SKRB-3, SW620, A549, and HepG2 cells. nih.gov

Further research has synthesized and evaluated benzothiazole derivatives against other cancer cell lines, including HeLa (cervical cancer) and MDA-MB-468 (breast cancer). nih.gov Fluorinated 2-aryl benzothiazole derivatives, for example, displayed significant activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov Similarly, studies on the human lung carcinoma cell line A549 showed that N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol exhibited cytotoxic properties, with IC50 values of 68 μg/mL and 121 μg/mL, respectively. researchgate.netjnu.ac.bd

Below is a data table summarizing the in vitro cytotoxicity of selected benzothiazole derivatives against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Benzothiazole Derivatives

| Derivative Type | Cancer Cell Line | Cell Line Origin | IC50 Value | Reference |

|---|---|---|---|---|

| Substituted bromopyridine acetamide benzothiazole | SKRB-3 | Breast Adenocarcinoma | 1.2 nM | nih.gov |

| Substituted bromopyridine acetamide benzothiazole | SW620 | Colon Adenocarcinoma | 4.3 nM | nih.gov |

| Substituted bromopyridine acetamide benzothiazole | A549 | Lung Carcinoma | 44 nM | nih.gov |

| Substituted bromopyridine acetamide benzothiazole | HepG2 | Hepatocellular Carcinoma | 48 nM | nih.gov |

| Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e) | SKRB-3 | Breast Adenocarcinoma | 1.2 nM | nih.gov |

| Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e) | SW620 | Colon Adenocarcinoma | 4.3 nM | nih.gov |

| Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e) | A549 | Lung Carcinoma | 44 nM | nih.gov |

| Pyridinyl-2-amine linked benzothiazole-2-thiol (Compound 7e) | HepG2 | Hepatocellular Carcinoma | 48 nM | nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 | Lung Carcinoma | 68 µg/mL | researchgate.netjnu.ac.bd |

| 6-nitrobenzo[d]thiazol-2-ol | A549 | Lung Carcinoma | 121 µg/mL | researchgate.netjnu.ac.bd |

The anticancer activity of benzothiazole derivatives is attributed to their ability to interact with and modulate various molecular targets essential for cancer cell survival and proliferation. Mechanistically, these compounds have been shown to inhibit essential microbial and cancer-related enzymes, including DNA gyrase, topoisomerases, and cytochrome P450 isoforms. nih.gov

Topoisomerase-II Inhibition: Certain naphthalimide-benzothiazole derivatives have been designed and synthesized as DNA-intercalative agents that effectively inhibit topoisomerase-IIα, an enzyme critical for DNA replication and repair in cancer cells. nih.gov

Carbonic Anhydrase Inhibition: The benzothiazole scaffold plays a crucial role in the inhibition of the metalloenzyme carbonic anhydrase (CA), which is involved in regulating pH. nih.gov In the slightly acidic tumor microenvironment, the inhibition of CA can disrupt cancer cell function and survival.

Other Kinase Inhibition: Research has also focused on developing benzothiazole amides and ureas that exhibit dual inhibitory activities against kinases like B-RafV600E and C-Raf, which are key components of signaling pathways that drive cancer cell growth. nih.gov

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org This process is a promising target for antitumor drug research. frontiersin.org

Studies have shown that novel benzothiazole derivatives can suppress cell proliferation and induce apoptosis in colorectal cancer cells through the ROS–mitochondria-mediated apoptotic pathway. frontiersin.orgresearchgate.net This intrinsic pathway is initiated by an increase in reactive oxygen species (ROS) and a loss of the mitochondrial transmembrane potential. researchgate.net The compromised mitochondria then release cytochrome C, which activates a cascade of caspases (like caspase-9 and caspase-3), ultimately leading to DNA degradation, cell shrinkage, and the formation of apoptotic bodies. frontiersin.orgunich.it

The anti-proliferative effects are demonstrated by the ability of these compounds to inhibit the growth of tumor cells. For example, pyridinyl-2-amine linked benzothiazole-2-thiol compounds were found to inhibit the proliferation of HepG2 cells by inducing apoptosis. nih.gov Similarly, a novel derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was shown to induce apoptosis in colorectal cancer cells via the mitochondrial pathway. frontiersin.org These findings underscore that the induction of apoptosis is a key concentration-dependent mechanism of cell death for many benzothiazole-based compounds. nih.gov

Antimicrobial Efficacy

The benzothiazole scaffold is recognized for conferring promising antimicrobial properties. mdpi.com Thiazole and benzothiazole heterocycles are integral to the development of new and effective antimicrobial agents, with derivatives showing a broad spectrum of activity against various pathogenic bacteria and fungi. nih.govmdpi.com

Benzothiazole derivatives have been evaluated for their antibacterial activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. nih.gov Studies have shown varied efficacy depending on the specific derivative and the bacterial strain.

For example, some 2-phenyl substituted benzothiazoles are reported to be more active against Gram-positive microorganisms like Staphylococcus aureus and Bacillus cereus than against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli. jetir.org In contrast, another study found that benzothiazole derivatives of isatin (B1672199) showed better antibacterial activity against Gram-negative strains (E. coli, P. aeruginosa) than Gram-positive ones. nih.gov One such derivative exhibited excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), surpassing the reference drug ciprofloxacin. nih.gov

Other research has demonstrated the potential of benzothiazole-thiazole hybrids as broad-spectrum agents, with some compounds showing strong inhibition zones and low Minimum Inhibitory Concentration (MIC) values (3.90–15.63 μg mL−1) against both types of bacteria. nih.gov The presence of electron-withdrawing groups like halogens or nitro groups was found to enhance antimicrobial activity. nih.gov

Table 2: Antibacterial Activity of Benzothiazole Derivatives (MIC values)

| Derivative/Compound | Gram-Positive Bacteria | MIC | Gram-Negative Bacteria | MIC | Reference |

|---|---|---|---|---|---|

| Isatin Derivative (41c) | Bacillus cereus | 12.5 µg/ml | E. coli | 3.1 µg/ml | nih.gov |

| Isatin Derivative (41c) | S. aureus | 12.5 µg/ml | P. aeruginosa | 6.2 µg/ml | nih.gov |

| Dichloropyrazole Analogue (104) | Gram-positive strains | 0.0156–0.25 µg/mL | Gram-negative strains | 1–4 µg/ml | nih.gov |

| 2-Mercapto derivative | S. aureus | 3.12 µg/mL | E. coli | 25 µg/mL | rdd.edu.iq |

| Benzothiazole-Thiazole Hybrid (4b) | S. aureus | 3.90 µg/mL | E. coli | 7.81 µg/mL | nih.gov |

In addition to their antibacterial properties, benzothiazole derivatives have demonstrated significant antifungal activity against various pathogenic fungi. derpharmachemica.comhumanjournals.com The antifungal efficacy is often determined by comparing the inhibition of fungal growth by the test compounds with that of a standard antifungal agent like fluconazole. derpharmachemica.com

Synthesized benzothiazole-thiazole hybrids were screened against fungal species including Aspergillus niger, Candida albicans, and Rhizopus sp., with some compounds showing potent activity. nih.gov Another study focused on 2-(aryloxymethyl) benzothiazole derivatives, which were evaluated against eight different phytopathogenic fungi. nih.gov Several of these compounds exhibited significant antifungal activities, with some inhibiting the growth of F. solani more effectively than the positive control, hymexazol. nih.gov Fused pyrimido benzothiazoles have also been shown to possess a broad spectrum of antifungal activity, particularly against Penicillium sp. and A. niger. derpharmachemica.com

Table 3: Antifungal Activity of Benzothiazole Derivatives

| Derivative/Compound | Fungal Species | Activity (IC50 / MIC) | Reference |

|---|---|---|---|

| Benzothiazole-Thiazole Hybrid (4b) | C. albicans | 7.81 µg/mL (MIC) | nih.gov |

| Benzothiazole-Thiazole Hybrid (4b) | A. niger | 15.63 µg/mL (MIC) | nih.gov |

| 2-(aryloxymethyl) benzothiazole (5h) | F. solani | 4.34 µg/mL (IC50) | nih.gov |

| 2-(aryloxymethyl) benzoxazole (B165842) (5a) | B. cinerea | 19.92 µg/mL (IC50) | nih.gov |

| Fused pyrimido benzothiazoles | Penicillium sp. | Good activity | derpharmachemica.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(Ethylthio)benzothiazole |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide |

| 6-nitrobenzo[d]thiazol-2-ol |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide |

| Ciprofloxacin |

| Fluconazole |

| Hymexazol |

| Vancomycin |

| Isatin |

| Naphthalimide |

| Pyrimidine |

| Thiazole |

Diverse Pharmacological Activities

Antidiabetic Investigations

Benzothiazole derivatives have emerged as a promising class of compounds in the search for novel antidiabetic agents. annalsofrscb.roresearchgate.net Research has focused on several mechanisms of action, including the inhibition of key enzymes and the modulation of metabolic pathways.

One significant area of investigation involves the activation of Adenosine 5'-monophosphate-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. nih.gov A notable derivative, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, demonstrated the ability to increase glucose uptake in L6 myotubes in an AMPK-dependent manner. nih.gov This compound was found to enhance the rate of glucose uptake 2.5-fold compared to untreated cells. nih.gov Its mechanism involves promoting the translocation of GLUT4 glucose transporters to the plasma membrane and activating AMPK. nih.gov In vivo studies using hyperglycemic KKAy mice showed that subcutaneous administration of this compound significantly lowered blood glucose levels. nih.gov

Other studies have explored different series of benzothiazole derivatives for their hypoglycemic effects. In one such study, novel derivatives were evaluated in a streptozotocin-induced diabetic rat model, with several compounds showing a significant reduction in blood glucose compared to the standard drug, glibenclamide. koreascience.kr Additionally, certain benzothiazole compounds have been identified as moderate inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. jocpr.com The development of the aldose reductase inhibitor Zopolrestat, which features a benzothiazole core, was a key milestone that spurred further interest in this chemical class for treating diabetic complications. ekb.egresearchgate.net

Table 1: Selected Benzothiazole Derivatives with Antidiabetic Activity

| Compound | Mechanism/Target | Model | Notable Finding | Reference |

|---|---|---|---|---|

| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | AMPK Activator | L6 Myotubes / KKAy Mice | Augmented glucose uptake 2.5-fold; lowered blood glucose in vivo. | nih.gov |

| Compound 3d (unspecified structure) | Hypoglycemic Agent | Streptozotocin-induced diabetic rats | Showed prominent activity at 100 mg/kg p.o. compared to other synthesized derivatives. | koreascience.kr |

| Compounds 5a, 5b, 3d (unspecified structures) | α-amylase Inhibition | In vitro enzyme assay | Demonstrated moderate α-amylase inhibition activity. | jocpr.com |

Antimalarial Research

The increasing resistance of Plasmodium falciparum to existing drugs has necessitated the search for new antimalarial agents, and benzothiazole derivatives have been identified as a promising area of research. nih.govmalariaworld.org Systematic reviews have confirmed the potential of this scaffold, identifying numerous substances with potent antiplasmodial activity against various malaria parasite strains. malariaworld.orgnih.gov

Specific studies have focused on 2-substituted benzothiazoles with modifications at the C-6 position. For instance, a series of 2-substituted 6-nitro- and 6-amino-benzothiazoles were tested in vitro against chloroquine-resistant (W2) and -sensitive (3D7) strains of P. falciparum. nih.gov From this screening, two compounds, designated A12 and C7, were identified as having specific and potent antimalarial properties. nih.gov Further investigation into their mechanism suggested that they act on the mitochondrial membrane potential of the parasite. nih.gov In vivo assays in P. berghei-infected mice confirmed their efficacy, showing a sustained decrease in parasitemia. nih.gov These findings highlight that the benzothiazole core is a viable starting point for developing new antimalarials, with the substitution pattern playing a critical role in determining the activity. malariaworld.orgnih.gov

Antileishmanial Activity

Leishmaniasis remains a significant public health issue, and the limited therapeutic options drive the search for new treatments. nih.gov Benzothiazole derivatives have shown considerable promise as antileishmanial agents. jocpr.com

In one study, a series of twenty-two benzothiazole derivatives were synthesized and screened for in vitro activity against Leishmania. The compounds exhibited a range of potencies, with IC₅₀ values from 18.32 to 81.89 µM. researchgate.net The most active compounds identified were compounds 2 (IC₅₀ = 18.32 ± 0.18 µM), 5 (IC₅₀ = 19.72 ± 0.32 µM), and 3 (IC₅₀ = 21.87 ± 0.43 µM), compared to the standard drug pentamidine (B1679287) (IC₅₀ = 5.09 ± 0.04 µM). researchgate.net Another investigation focusing on benzothiazole derivatives with an aromatic hydrazone moiety against Leishmania amazonensis found a lead compound with an IC₅₀ value of 7.70 μM against the clinically relevant intracellular amastigote form, which was more potent than the reference drug miltefosine. nih.gov These studies underscore the potential of the benzothiazole scaffold in the development of novel therapies for leishmaniasis. nih.gov

Table 2: In Vitro Antileishmanial Activity of Selected Benzothiazole Derivatives

| Compound | IC₅₀ (µM) vs. Promastigotes | Standard Drug | Reference |

|---|---|---|---|

| Compound 2 | 18.32 ± 0.18 | Pentamidine (IC₅₀ = 5.09 ± 0.04 µM) | researchgate.net |

| Compound 5 | 19.72 ± 0.32 | Pentamidine (IC₅₀ = 5.09 ± 0.04 µM) | researchgate.net |

| Compound 3 | 21.87 ± 0.43 | Pentamidine (IC₅₀ = 5.09 ± 0.04 µM) | researchgate.net |

| Hydrazone Derivative | 28.86 (vs. Promastigotes) / 7.70 (vs. Amastigotes) | Miltefosine | nih.gov |

Antihistaminic Properties

The benzothiazole scaffold has been explored for its potential to interact with various receptors in the central nervous system, including histamine (B1213489) receptors. Histamine H₃ receptors (H₃Rs) are particularly relevant targets for cognitive disorders, as they modulate the release of several key neurotransmitters. nih.gov

Research into multitarget-directed ligands for Alzheimer's disease has led to the development of novel benzothiazole-based derivatives designed as H₃R ligands. nih.gov Within a synthesized series, the 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative, compound 4b, demonstrated high affinity for the H₃ receptor with a Kᵢ value of 0.012 μM. nih.gov This potent activity indicates that the benzothiazole structure can serve as an effective pharmacophore for designing H₃R antagonists, which may have therapeutic applications in various CNS-related disorders. nih.govmdpi.com

Central Nervous System (CNS) Activity (e.g., Interference with Glutamate (B1630785) Neurotransmission)

Certain benzothiazole derivatives exhibit significant activity within the central nervous system, particularly as modulators of glutamate neurotransmission. ekb.eg The most well-known example is Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), a drug used to treat amyotrophic lateral sclerosis (ALS). nih.gov Its neuroprotective effects are attributed to its ability to inhibit glutamate release and act as a non-competitive inhibitor of NMDA receptors. nih.gov

Building on this, the anticonvulsant properties of related compounds have been investigated. The derivative 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124) was found to prevent convulsions in various rodent models, including those induced by maximal electroshock and inhibitors of GABA synthesis. nih.gov Crucially, it was effective against seizures induced by L-glutamate (ED₅₀ = 8.5 mg/kg, i.p.) and kainate (ED₅₀ = 9.25 mg/kg, i.p.), which are excitatory amino acids. nih.gov This spectrum of activity strongly suggests that the compound possesses antagonistic properties against excitatory dicarboxylic amino acids, contributing to its anticonvulsant and neuroprotective effects. nih.gov This line of research highlights the utility of the benzothiazole scaffold in developing treatments for neurological and neurodegenerative disorders. cnpereading.com

Table 3: Anticonvulsant Activity of 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124)

| Seizure Model | ED₅₀ (mg/kg, i.p.) | Mechanism | Reference |

|---|---|---|---|

| L-glutamate induced seizures | 8.5 | Glutamate Antagonism | nih.gov |

| Kainate induced seizures | 9.25 | Glutamate Antagonism | nih.gov |

| Harmaline induced tremors | 2.5 | Not specified | nih.gov |

| Sound stimuli in DBA/2 mice | 0.66 - 4.1 | Not specified | nih.gov |

| Postural seizures in El mice | 7.5 | Not specified | nih.gov |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Impact of Substitutions at C-2 and C-6 Positions on Bioactivity

Structure-activity relationship (SAR) studies consistently demonstrate that the biological activities of benzothiazole derivatives are highly dependent on the nature and position of substituents on the core structure. benthamscience.commdpi.com The C-2 and C-6 positions have been identified as particularly critical for modulating the pharmacological effects across a wide range of therapeutic targets. benthamscience.comresearchgate.net

The C-2 position is frequently substituted as it is a key vector for introducing diverse chemical moieties that can interact with biological targets. mdpi.comnih.gov For example, in antimalarial research, the introduction of substituted amino and nitro groups at the C-6 position, combined with various substitutions at the C-2 position, led to the identification of potent antiplasmodial compounds. nih.gov Similarly, the CNS activity of Riluzole and its analogs is defined by the amino group at C-2 and the trifluoromethoxy group at C-6. nih.govnih.gov In the context of antidiabetic agents, the linkage of another benzothiazole moiety via a methylthio bridge at the C-2 position, along with an ethoxy group at C-6, was crucial for achieving significant AMPK activation. nih.gov

Correlation between Molecular Structure and Pharmacological Profile

The pharmacological profile of benzothiazole derivatives, including those related to this compound, is profoundly influenced by the nature and position of chemical substituents on the benzothiazole core. Structure-activity relationship (SAR) studies have been instrumental in elucidating how specific molecular modifications modulate biological activity, guiding the design of more potent and selective therapeutic agents. Research consistently highlights the C-2 and C-6 positions of the benzothiazole ring as critical sites for substitution to alter the pharmacological effects. benthamscience.com

Antiproliferative and Anticancer Activity

The relationship between the molecular structure of benzothiazole derivatives and their anticancer effects is a well-documented area of research. Specific substitutions on the benzothiazole scaffold have been shown to significantly enhance cytotoxicity against various cancer cell lines.

Substitutions on the Benzene Ring (C-6 Position): Modifications at the C-6 position are particularly impactful. For instance, the introduction of electron-withdrawing groups like a nitro or cyano group at this position has been found to increase antiproliferative activity. nih.gov In a series of 2-anilinopyridyl benzothiazoles linked through a hydrazone, derivatives substituted at the C-6 position with a methyl group or other electron-donating groups displayed the most potent cytotoxic effects against breast cancer, lung adenocarcinoma, and melanoma cell lines. unich.it

Substitutions at the C-2 Position: The group attached at the C-2 position plays a pivotal role in determining anticancer potency.

In one study, the presence of a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position markedly enhanced antitumor potential against HeLa and COS-7 cell lines. tandfonline.com Conversely, replacing the 4-hydroxy group with a 4-methoxy group led to a decrease in activity. tandfonline.com

For indole-based benzothiazole derivatives, the presence of electron-withdrawing groups on a benzyl (B1604629) ring attached to the C-2 position resulted in high antitumor activity against colon, lung, and breast cancer cell lines. tandfonline.com

A series of novel benzothiazole-thiazolidine-2,4-dione hybrids were developed as potential inhibitors of the oncogenic transcription factor FOXM1. SAR studies revealed that specific substitutions were crucial for activity. The most potent compounds demonstrated significant inhibition of FOXM1 in MDA-MB-231 breast cancer cells, with IC50 values superior to the reference inhibitor, FDI-6. researchgate.net

| Compound | Structure Description | IC50 (µM) vs. MDA-MB-231 Cells |

|---|---|---|

| KC12 | Benzothiazole derivative | 6.13 |

| KC21 | Benzothiazole-thiazolidine-2,4-dione hybrid | 10.77 |

| KC30 | Benzothiazole-thiazolidine-2,4-dione hybrid | 12.86 |

| FDI-6 (Reference) | Reference FOXM1 inhibitor | 20.79 |

Antimicrobial and Antifungal Activity

The structural features of benzothiazole derivatives also strongly correlate with their efficacy as antimicrobial and antifungal agents. SAR studies have identified key modifications that enhance potency against various pathogens.

Influence of Halogens and Electron-Withdrawing Groups: In a study of novel benzothiazole–thiazole hybrids, SAR analysis revealed that the presence of electron-withdrawing groups, such as nitro and halogens, significantly enhanced antimicrobial activity. nih.gov This is often attributed to increased lipophilicity, which can facilitate interaction with and penetration of microbial membranes. ekb.eg Compounds featuring these substitutions showed strong inhibition zones and low minimum inhibitory concentration (MIC) values against a range of bacteria and fungi. nih.gov

Hybrid Molecules: The strategy of creating hybrid molecules by combining the benzothiazole scaffold with other pharmacologically active moieties has proven effective.

A series of compounds combining benzothiazole and an amide-imidazole scaffold were synthesized to combat drug-resistant fungal infections. The most potent compounds exhibited excellent inhibitory activity against Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.125 µg/mL. frontiersin.org

Another study found that benzothiazole derivatives substituted with a pyrazolone (B3327878) ring displayed the highest antimicrobial activities, particularly against Staphylococcus aureus. nih.gov The most active compound in this series showed an MIC of 0.025 mM, outperforming standard drugs like ampicillin (B1664943) and sulfadiazine. nih.gov

| Compound | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Cryptococcus neoformans |

|---|---|---|

| 14o | 0.125 - 0.5 | 0.125 - 0.25 |

| 14p | 0.125 - 1 | 0.125 - 0.5 |

| 14r | 0.25 - 2 | 0.25 - 1 |

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR analyses provide a quantitative correlation between the physicochemical properties of molecules and their biological activities, offering deeper insights into the structural requirements for potency. allsubjectjournal.com

Antimalarial Activity: A QSAR analysis of benzothiazole derivatives with antimalarial properties identified several key electronic descriptors. The best model indicated that the biological activity was significantly correlated with the atomic net charges at specific carbons of the benzothiazole ring (C4, C5, and C6), as well as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Anthelmintic Activity: For a set of benzothiazole derivatives studied for anthelmintic activity, a QSAR model was developed using multiple linear regression. The model showed a high correlation, indicating its predictive power for designing new compounds with enhanced activity. allsubjectjournal.com

Antiproliferative Activity: QSAR studies on halogen- and amidino-substituted benzothiazoles revealed the importance of both hydrophilic and hydrophobic parts of the structure for antiproliferative effects. mdpi.com

These studies collectively demonstrate that the pharmacological profile of benzothiazole derivatives is not random but is systematically linked to their molecular architecture. By strategically modifying substituents at key positions, particularly C-2 and C-6, and by considering physicochemical properties as highlighted by QSAR models, researchers can rationally design novel compounds with optimized therapeutic activities.

Coordination Chemistry of 2 Ethylthio Benzothiazole

Ligand Behavior and Binding Modes to Transition Metal Centers

2-(Ethylthio)benzothiazole has been shown to act as a four-electron donor ligand in the formation of transition metal complexes. A notable example is its coordination to a dirhenium core. In the complex [Re₂(CO)₈{μ,η¹,η¹-(C₂H₅)SCNSC₆H₄}], the this compound ligand exhibits a bridging (μ) and chelating (η¹,η¹) binding mode. rdd.edu.iq It coordinates to one rhenium atom through the nitrogen atom of the benzothiazole (B30560) ring and to the other rhenium atom via the sulfur atom of the ethylthio group. rdd.edu.iq

The coordination of the this compound ligand in this dirhenium complex induces a significant tilt, which influences the bond distances between the ligand and the metal centers. Specifically, the bulkier ethyl group in the this compound ligand leads to a longer Rhenium-Sulfur (Re-S) bond and a shorter Rhenium-Nitrogen (Re-N) bond when compared to its methylthio analogue. rdd.edu.iq

The table below summarizes the key bond lengths in the dirhenium complex of this compound, illustrating its distinct coordination behavior.

| Bond | Bond Length (Å) |

|---|---|

| Re-Re | - |

| Re-N | - |

| Re-S | - |

Synthesis of Dirhenium Complexes and Other Metal Complexes Involving this compound

The synthesis of the dirhenium complex of this compound, [Re₂(CO)₈{μ,η¹,η¹-(C₂H₅)SCNSC₆H₄}], is achieved through the displacement of acetonitrile (B52724) from the labile complex [Re₂(CO)₈(MeCN)₂]. This reaction results in the formation of orange crystals of the desired product in moderate yields. rdd.edu.iq The synthesis is carried out by reacting this compound with the dirhenium starting material, leading to the coordination of the benzothiazole derivative to the bimetallic core. rdd.edu.iq

While the coordination chemistry of this compound with rhenium is documented, its complexation with other transition metals is less explored in the available literature. However, the broader family of benzothiazole derivatives is known to form complexes with a variety of transition metals, including cobalt(III) and ruthenium(III). biointerfaceresearch.com For instance, other benzothiazole-based ligands have been successfully used to synthesize octahedral Co(III) and Ru(III) complexes. biointerfaceresearch.com This suggests the potential for this compound to form stable complexes with a wider range of transition metals, although specific synthetic procedures and characterization for such complexes are not extensively reported.

Applications of this compound Metal Complexes in Catalysis and Electronic Applications

The applications of metal complexes of this compound are an emerging area of research. While specific catalytic and electronic applications for its complexes are not yet widely established, studies on closely related compounds provide insights into their potential uses.

In the field of catalysis, transition metal-modified polyoxometalates have been investigated as catalysts for the sulfoxidation of 2-(methylthio)-benzothiazole, a compound structurally similar to this compound. ias.ac.inias.ac.in These catalysts, with the general formula [PW₁₁O₃₉M(H₂O)]⁵⁻ (where M = Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺) supported on activated carbon, have shown efficiency in the oxidation of the methylthio derivative to its corresponding sulfoxide (B87167) using hydrogen peroxide as a green oxidant. ias.ac.inias.ac.in The catalytic activity was found to be dependent on the transition metal used, with the nickel-containing catalyst exhibiting the highest conversion. ias.ac.inias.ac.in This suggests that metal complexes of this compound could potentially be developed as catalysts for similar selective oxidation reactions.

The electronic applications of this compound metal complexes are not specifically detailed in the current scientific literature. However, the benzothiazole moiety is a known component in materials with interesting electronic and photophysical properties. nih.gov The development of metal complexes incorporating the this compound ligand could lead to novel materials with applications in areas such as organic electronics, though this remains a field for future exploration.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular structure, reactivity, and electronic properties of molecules. For benzothiazole (B30560) derivatives, these methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.orgmdpi.comnih.gov The B3LYP functional, combined with a 6-31G+ (d, p) basis set, has been effectively used to study the reactivity and stability of benzothiazole and its derivatives in both gaseous and aqueous phases. scirp.orgscirp.org Such theoretical investigations are crucial for understanding aspects like their biodegradability. scirp.orgscirp.org

Theoretical studies on 2-(methylthio)benzothiazole (B1198390) have utilized DFT to analyze its molecular geometry, frontier molecular orbitals (FMOs), global reactivity descriptors, and molecular electrostatic potential (MEP). scirp.orgscirp.org These calculations provide a detailed understanding of the electron distribution and chemical behavior of the molecule. scirp.org

Molecular Structure and Electronic Properties Analysis

The analysis of molecular and electronic properties provides a deeper understanding of the reactivity and stability of 2-(alkylthio)benzothiazoles.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity and kinetic stability. mdpi.comscirp.org The HOMO-LUMO energy gap (ΔE) is a particularly important quantum chemical descriptor. scirp.orgscirp.org A smaller energy gap implies higher reactivity and lower stability, as less energy is required for electronic excitation. mdpi.comscirp.org

Among a series of benzothiazole derivatives, 2-(methylthio)benzothiazole (2-SCH3_BTH) was found to have the lowest HOMO-LUMO energy gap (ΔE = 0.1841 eV), indicating it is the most reactive and least stable compound in the studied series. scirp.orgscirp.org The polarizability of a molecule is inversely related to its HOMO-LUMO energy gap; molecules with smaller gaps are considered "soft" and are more easily polarized. scirp.orgscirp.org

Several global reactivity descriptors are derived from HOMO and LUMO energies, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). scirp.orgscirp.org For 2-SCH3_BTH, the chemical hardness was the lowest (η = 0.153 eV) and the softness was the highest (s = 6.5372 eV⁻¹) among the studied benzothiazole derivatives, further supporting its higher reactivity. scirp.orgscirp.org

Table 1: Reactivity Descriptors for 2-(Methylthio)benzothiazole

| Descriptor | Value |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 0.1841 eV |

| Chemical Hardness (η) | 0.153 eV |

| Softness (S) | 6.5372 eV⁻¹ |

Data sourced from a theoretical study on benzothiazole derivatives. scirp.orgscirp.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. scirp.orgscirp.org The MEP surface is color-coded to represent different electrostatic potential values. scirp.org Red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. scirp.orgscirp.org

In the MEP analysis of benzothiazole derivatives, the electrostatic potential is mapped onto the molecule's surface to identify these reactive sites. scirp.orgscirp.org This allows for a qualitative prediction of the molecule's reactivity towards different reagents. scirp.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. scirp.orgscirp.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. scirp.orgscirp.org

For 2-(methylthio)benzothiazole, NBO analysis reveals significant intramolecular charge transfer. A key interaction involves the lone pair electrons of the sulfur atom in the thioether group (LP(2) S14) acting as a donor and the antibonding orbital of the C7-N12 bond (π*(C7-N12)) acting as an acceptor. scirp.org This delocalization of electron density leads to the stabilization of the molecule. scirp.orgscirp.org The magnitude of the stabilization energy, calculated through second-order perturbation theory, provides a quantitative measure of the strength of this interaction. scirp.orgscirp.org

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies, corresponding wavelengths, and oscillator strengths, TD-DFT provides a theoretical foundation for understanding the spectroscopic behavior of compounds like 2-(Ethylthio)benzothiazole.

Studies on the closely related compound, 2-(Methylthio)benzothiazole (2-SCH3_BTH), using the B3LYP functional with a 6-31+G(d,p) basis set, offer valuable insights that can be extrapolated to the ethylthio derivative. scirp.org The calculations reveal the nature of electronic transitions, primarily involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For 2-SCH3_BTH, the primary electronic transitions are characterized as π → π* and involve charge transfer within the molecule. scirp.org In the gas phase, the most significant absorption is predicted at a wavelength of 288.67 nm, corresponding to an excitation energy of 4.295 eV with a high oscillator strength. scirp.org Another notable transition occurs at 256.41 nm. scirp.org When the solvent effect of water is included in the calculations, a slight blue shift (hypsochromic shift) is observed for the main absorption peak, indicating a change in the energy gap between the ground and excited states due to solvation. scirp.org

These theoretical spectra help in assigning the bands observed in experimental UV-Vis spectroscopy. The strong absorption in the UV region is characteristic of the benzothiazole ring system, with the substituent at the 2-position modulating the precise energy of the transitions. The data suggests that the primary electronic excitations are localized on the conjugated system of the benzothiazole core.

| Phase | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Electronic Transitions |

|---|---|---|---|---|

| Gas | 4.295 | 288.67 | 0.3703 | HOMO -> LUMO (98%) |

| Gas | 4.836 | 256.41 | 0.1049 | HOMO-1 -> LUMO (88%) |

| Water | 4.343 | 285.45 | 0.4501 | HOMO -> LUMO (98%) |

| Water | 4.851 | 255.57 | 0.1197 | HOMO-1 -> LUMO (84%) |

Reaction Pathway and Energy Barrier Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating the energy barriers associated with chemical transformations. For benzothiazole derivatives, understanding their reaction pathways is crucial for applications ranging from atmospheric chemistry to synthesis.

While specific studies on this compound are limited, research on the atmospheric oxidation of 2-methylbenzothiazole (B86508) (MeBTH) by hydroxyl (OH) radicals provides a relevant model. nih.govacs.org Using density functional theory (DFT), the reaction is shown to proceed via two main pathways: attack on the benzene (B151609) ring and attack on the alkyl group at the C2 position. nih.gov The latter pathway, which involves the ethyl group in this compound, is of particular interest.

The mechanism for the alkyl group involves an initial hydrogen abstraction by the OH radical, forming a water molecule and a benzothiazole-based radical intermediate. nih.gov This is the rate-determining step and involves surmounting a specific energy barrier. Subsequent steps involve the addition of molecular oxygen (O2) and nitrogen monoxide (NO) in a complex sequence that ultimately leads to the formation of an aldehyde product. nih.gov These calculations highlight that the reaction involves multiple stages and the crossing between different electronic states is essential for the reaction to proceed. acs.org The calculated energy profiles for these reactions allow for the prediction of major products and reaction kinetics under specific conditions.

Adsorption and Interaction Studies (e.g., Corrosion Inhibition Mechanisms)

The ability of benzothiazole derivatives to inhibit corrosion on metal surfaces is a well-documented phenomenon, and computational studies have been key to understanding the underlying mechanisms at a molecular level. These studies typically use DFT to investigate the adsorption of inhibitor molecules on metal surfaces, such as steel or copper.

Research on related compounds like 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT) demonstrates that these molecules adsorb onto the metal surface, forming a protective layer that impedes corrosive processes. researchgate.netrsc.orgresearchgate.net The adsorption is driven by the interaction between the electron-rich heteroatoms (nitrogen and sulfur) in the benzothiazole ring and the vacant d-orbitals of the metal atoms. researchgate.net The ethylthio group in this compound, with its sulfur atom, is expected to contribute significantly to this interaction.

| Parameter | Computational Finding | Implication for Inhibition | Reference |

|---|---|---|---|

| Adsorption Sites | Nitrogen and Sulfur heteroatoms are the primary sites of interaction. | Strong donor-acceptor interactions with vacant metal d-orbitals. | researchgate.net |

| Adsorption Orientation | Molecules tend to adsorb vertically or slightly tilted at higher concentrations. | Allows for the formation of a dense, protective inhibitor film. | researchgate.netrsc.org |

| Adsorption Energy | Calculable parameter indicating the strength of the molecule-surface bond. | Higher adsorption energy correlates with better inhibition efficiency. | acs.org |

| Mechanism | Involves both physisorption and chemisorption (mixed adsorption). | A strong and stable protective layer is formed on the metal surface. | kfupm.edu.sa |

Reaction Mechanisms and Metabolic Fates

Bioactivation Pathways of 2-(Alkylthio)benzothiazoles

The bioactivation of 2-(alkylthio)benzothiazoles is a critical area of study, as it can lead to the formation of reactive metabolites capable of interacting with cellular macromolecules. nih.gov This process typically involves a two-step metabolic sequence. nih.govacs.org

The initial step in the bioactivation of 2-(alkylthio)benzothiazoles is the enzymatic oxidation of the sulfur atom in the alkylthio side chain. nih.govacs.org This reaction is catalyzed by metabolic enzymes, leading to the formation of more polar metabolites, specifically the corresponding sulfoxide (B87167) and subsequently the sulfone. nih.govresearchgate.net Studies on the related compound, 2-methylthiobenzothiazole, have shown that it is oxidized to its methylsulphoxide and/or methylsulphone derivatives. nih.gov This oxidation increases the electrophilicity of the C2 carbon atom of the benzothiazole (B30560) ring, priming it for subsequent reactions. nih.govacs.org

The proposed oxidation pathway is as follows:

Step 1: 2-(Alkylthio)benzothiazole is oxidized to 2-(Alkylsulfinyl)benzothiazole (sulfoxide).

Step 2: The sulfoxide can be further oxidized to 2-(Alkylsulfonyl)benzothiazole (sulfone).

These oxidized intermediates are more reactive than the parent compound. nih.govacs.org

Following oxidation, the formed sulfoxide and sulfone metabolites become susceptible to nucleophilic attack by endogenous thiols, such as glutathione (B108866) (GSH). nih.govacs.org The sulfoxide and sulfone groups are effective leaving groups, facilitating a nucleophilic aromatic substitution reaction at the C2 position of the benzothiazole ring. researchgate.net

When 2-(methylthio)-1,3-benzothiazole was incubated with human liver microsomes in the presence of NADPH and GSH, GSH adducts were formed where the methylthio group was replaced by glutathione. nih.govacs.org This reaction confirms the two-step bioactivation mechanism: enzymatic oxidation followed by nucleophilic displacement. nih.govacs.org The formation of these GSH adducts serves as a significant structural alert in drug design, indicating the potential for a compound to generate reactive metabolites. nih.govacs.org

| Step | Reaction | Key Enzymes/Molecules | Product | Significance |

|---|---|---|---|---|

| 1 | Enzymatic Oxidation | Cytochrome P450s | Sulfoxide and Sulfone Metabolites | Increases reactivity of the C2 position. nih.govacs.org |

| 2 | Nucleophilic Displacement | Glutathione (GSH) | Glutathione Adduct | Indicates formation of reactive electrophilic intermediates. nih.govacs.orgnih.gov |

The enzymatic oxidation of the alkylthio group is primarily mediated by Phase I metabolic enzymes. nih.gov Research indicates that Cytochrome P450s (CYPs) play a major role in the sulfoxidation of 2-(alkylthio)benzothiazoles. nih.govacs.org In studies using human liver microsomes, the sulfur oxidation step was significantly inhibited (80-100%) by 1-aminobenzotriazole, a known broad-spectrum inhibitor of P450 enzymes. nih.govacs.org

In contrast, the role of Flavin-containing monooxygenases (FMOs) appears to be minor in this specific metabolic pathway. The oxidation was much less affected by thermoinactivation (0-45% inhibition), a method used to selectively inactivate FMOs while retaining much of the CYP activity. nih.govacs.org While both CYPs and FMOs are crucial enzyme systems for metabolizing xenobiotics containing nucleophilic heteroatoms, their substrate specificities can differ significantly. nih.govclinpgx.orgnih.gov For the bioactivation of 2-(alkylthio)benzothiazoles, the evidence strongly points towards CYPs as the principal catalysts. nih.govacs.org For instance, in the metabolism of other sulfur-containing compounds like albendazole, both CYP and FMO contribute to sulfoxidation, with CYP3A4 being a major contributor. clinpgx.org

| Enzyme Family | Role in Sulfoxidation | Supporting Evidence |

|---|---|---|

| Cytochrome P450s (CYPs) | Primary catalyst | Strong inhibition by P450 inhibitors (e.g., 1-aminobenzotriazole). nih.govacs.org |

| Flavin Monooxygenases (FMOs) | Minor or no significant role | Minimal effect of thermoinactivation on the reaction rate. nih.govacs.org |

Environmental Degradation Pathways

Benzothiazoles are recognized as environmental contaminants due to their widespread use in industrial and consumer products. nih.govresearchgate.net Their fate in the environment is determined by various degradation processes, including atmospheric oxidation and biodegradation in aquatic systems.

For volatile and semi-volatile benzothiazole derivatives that partition into the atmosphere, a primary degradation pathway is oxidation by hydroxyl radicals (OH), which are highly reactive and ubiquitous in the troposphere. nih.gov Studies on benzothiazole (BTH) and 2-methylbenzothiazole (B86508) (MeBTH) have elucidated the mechanism of this process. The reaction is initiated by the attack of an OH radical on the benzothiazole molecule. nih.govnih.gov

The attack can occur at two main sites:

The Benzene (B151609) Ring: The OH radical adds to the carbon atoms of the benzene ring, leading to the formation of various hydroxybenzothiazole isomers. nih.gov

The Thiazole (B1198619) Ring/Substituent: The OH radical can attack the C2 position. For 2-methylbenzothiazole, this involves hydrogen abstraction from the methyl group, eventually leading to the formation of an aldehyde product. nih.gov

The rate constant for the reaction of BTH with OH radicals is approximately 2.1 x 10⁻¹² cm³ per molecule per second, translating to an atmospheric lifetime of about 5.5 days. nih.gov For MeBTH, the reaction is about 50% faster. nih.gov It is expected that 2-(Ethylthio)benzothiazole would undergo similar degradation pathways initiated by OH radicals, involving attack on the benzene ring and the ethylthio group.

The fate of benzothiazoles in aquatic environments and wastewater treatment plants is largely governed by microbial degradation. researchgate.net However, the biodegradability varies significantly among different benzothiazole derivatives. d-nb.infoconsensus.app